molecular formula C11H13N5O2S2 B4572887 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4572887
M. Wt: 311.4 g/mol
InChI Key: RKNYHRSKIKYTPC-UHFFFAOYSA-N
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Description

4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13N5O2S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.05106702 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

A series of benzenesulfonamides, including compounds similar in structure to the one of interest, were synthesized to explore their potential as carbonic anhydrase inhibitors, with implications for anti-tumor activity. These compounds showed varying degrees of cytotoxicity and tumor specificity, highlighting their potential in cancer research. Particularly, derivatives with 3,4,5-trimethoxy and 4-hydroxy groups exhibited notable cytotoxic activities. This indicates a promising avenue for developing new anti-cancer therapies based on modifying the benzenesulfonamide scaffold (Gul et al., 2016).

Carbonic Anhydrase Inhibition for Cancer Therapy

Further studies on benzenesulfonamides have focused on their inhibition of carbonic anhydrase I and II, enzymes involved in various physiological processes including tumor growth and metastasis. These compounds, by inhibiting carbonic anhydrase, could offer a therapeutic pathway for treating certain cancers. The research identified specific compounds within this family that exhibit strong inhibition of carbonic anhydrase I and II, highlighting their potential as lead compounds for further development in cancer therapy (Gul et al., 2016).

Photodynamic Therapy Applications

A novel zinc phthalocyanine compound substituted with benzenesulfonamide derivatives demonstrated high singlet oxygen quantum yield, making it a strong candidate for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Its favorable photophysical and photochemical properties suggest it could effectively generate singlet oxygen to kill cancer cells when exposed to light, a crucial mechanism in PDT (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Benzenesulfonamide derivatives have been explored for their antimicrobial and antifungal properties, offering a potential avenue for developing new antibiotics and antifungal agents. This includes the synthesis of compounds designed to target specific bacterial and fungal pathogens, contributing to the ongoing search for new treatments against resistant strains of microorganisms (Abbas et al., 2017).

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S2/c1-16-7-6-10(15-16)14-11(19)13-8-2-4-9(5-3-8)20(12,17)18/h2-7H,1H3,(H2,12,17,18)(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNYHRSKIKYTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.